![molecular formula C16H15N3O2 B2416089 6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione CAS No. 867040-87-7](/img/structure/B2416089.png)
6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione
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Description
6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione, also known as ETP-46321, is a pyrrolopyridine kinase inhibitor. It is a nitrogen-containing heterocyclic compound . The molecular formula of this compound is C16H15N3O2 and it has a molecular weight of 281.315.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including this compound, often involves the use of preformed pyrazole or pyridine . The first monosubstituted 1H-pyrrolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . More detailed synthesis methods are not available in the search results.Scientific Research Applications
Synthesis Techniques
Research has demonstrated various synthesis techniques for related pyrrolidine-2,4-dione derivatives, which are valuable for their potential applications in medicinal chemistry and material science. For instance, methods for synthesizing pyrrolidine-2,4-diones (tetramic acids) through heating their derivatives with water or nitromethane have been outlined, revealing pathways for creating these compounds and their anhydro-derivatives (Mulholland, Foster, & Haydock, 1972). Another study discussed the synthesis of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, highlighting their aromatic nature and potential for autorecycling oxidation of amines and alcohols (Mitsumoto & Nitta, 2004).
Antiviral Properties
The antiviral evaluation of similar compounds, such as 6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione, against influenza viruses types A and B, indicates a significant area of research for these derivatives. These compounds have shown promising results in vitro without cytotoxic effects, suggesting their potential as antiviral agents (Rashan, Ahmed, Hussein, Al-khayat, & Al-Omar, 1989).
Advanced Material Applications
The development of novel materials, such as alcohol-soluble n-type conjugated polyelectrolytes for electron transport layers in polymer solar cells, showcases the utility of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives. These materials enhance power conversion efficiency by facilitating electron extraction and reducing exciton recombination, demonstrating the compound's relevance in the field of renewable energy (Hu et al., 2015).
properties
IUPAC Name |
6-[(2-ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-11-6-3-4-8-13(11)18-10-19-15(20)12-7-5-9-17-14(12)16(19)21/h3-9,18H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQGCQGIEWNHIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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